molecular formula C10H14N2O2 B1357212 N-(5-amino-2-methoxyphenyl)propanamide CAS No. 169321-23-7

N-(5-amino-2-methoxyphenyl)propanamide

Cat. No. B1357212
M. Wt: 194.23 g/mol
InChI Key: VIADYJCEFAGKCG-UHFFFAOYSA-N
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Description

“N-(5-amino-2-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “N-(5-amino-2-methoxyphenyl)propanamide” is 1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-(5-amino-2-methoxyphenyl)propanamide” is a solid substance at room temperature . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Activities

A study on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives revealed select muscle relaxant and anticonvulsant activities. The structural modifications of these derivatives significantly influenced their pharmacological properties (Tatee et al., 1986).

Antibacterial and Antifungal Agents

Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to the compound of interest, demonstrated substantial antibacterial and antifungal activities. These compounds showed similar effectiveness to standard antimicrobial agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anxiolytic-like Effects

Research on (S)-WAY 100135, structurally similar to N-(5-amino-2-methoxyphenyl)propanamide, showed anxiolytic-like effects in murine studies. This highlights the potential of related compounds in treating anxiety disorders (Rodgers & Cole, 1994).

Potential Antibacterial and Antifungal Properties

N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide derivatives, similar in structure to the compound of interest, have been synthesized and exhibited notable antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).

Synthesis and Characterization

The synthesis and characterization of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a compound structurally related, have been documented, providing insights into the chemical properties and potential applications of similar compounds (Manolov, Ivanov, & Bojilov, 2021).

Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase

Tepoxalin, a compound with a similar structure, has been identified as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. Its toxicity evaluation in animals provides insights into the safety profile of related compounds (Knight et al., 1996).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIADYJCEFAGKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586138
Record name N-(5-Amino-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methoxyphenyl)propanamide

CAS RN

169321-23-7
Record name N-(5-Amino-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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